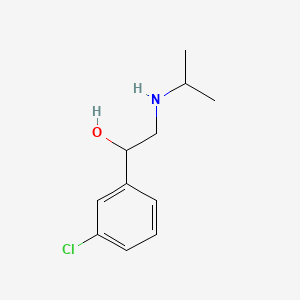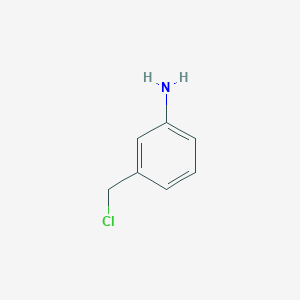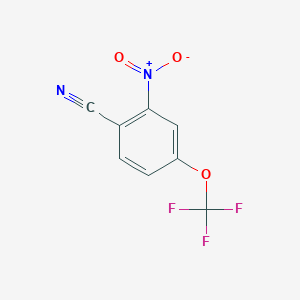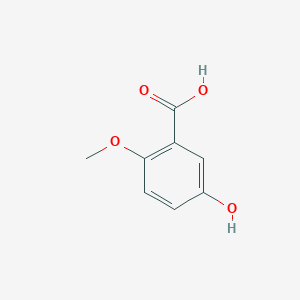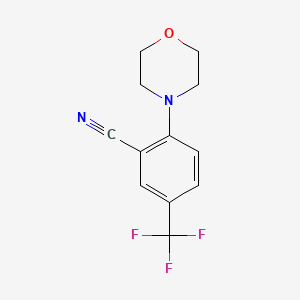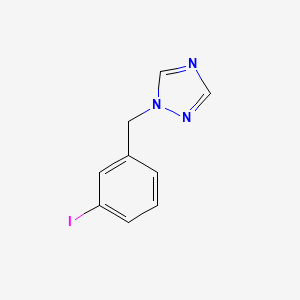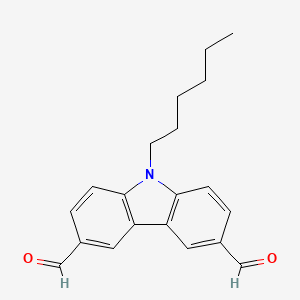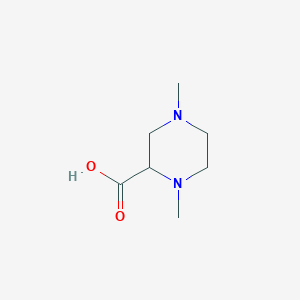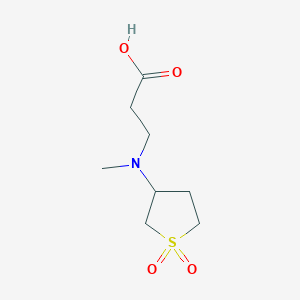![molecular formula C16H12O4 B1612208 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid CAS No. 79669-76-4](/img/structure/B1612208.png)
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
概要
説明
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a dibenzo[b,e]oxepin core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid typically involves the following steps:
Formation of the Dibenzo[b,e]oxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e]oxepin structure.
Oxidation: The dibenzo[b,e]oxepin core is then oxidized to introduce the oxo group at the 11th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Various substitution reactions can occur, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
Oxidation Products: Further oxidized derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Inhibition of Enzymes: Such as cyclooxygenase, which plays a role in inflammation.
Modulation of Receptor Activity: Interacting with receptors involved in pain and inflammation pathways.
類似化合物との比較
Similar Compounds
(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: Another compound with a similar structure but different substitution pattern.
Isoxepac: A related compound with similar pharmacological properties.
Uniqueness
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-(11-oxo-6H-benzo[c][1]benzoxepin-9-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)8-10-5-6-11-9-20-14-4-2-1-3-12(14)16(19)13(11)7-10/h1-7H,8-9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZLTVSQSXUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CC(=O)O)C(=O)C3=CC=CC=C3O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611118 | |
| Record name | (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79669-76-4 | |
| Record name | (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


